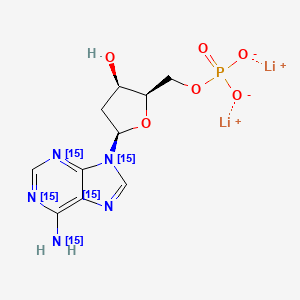![molecular formula C25H20F3N5O6 B12369106 5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-硝基-N-[4-[7-(1,2,3,6-四氢吡啶-4-基)咪唑并[1,2-a]吡啶-3-基]苯基]呋喃-2-甲酰胺;2,2,2-三氟乙酸是一种复杂的有机化合物 ,包含各种官能团,包括硝基、咪唑并[1,2-a]吡啶和呋喃-2-甲酰胺部分
准备方法
合成路线和反应条件
5-硝基-N-[4-[7-(1,2,3,6-四氢吡啶-4-基)咪唑并[1,2-a]吡啶-3-基]苯基]呋喃-2-甲酰胺的合成通常涉及多步有机合成 。该过程从制备咪唑并[1,2-a]吡啶核心开始,然后引入四氢吡啶基。硝基随后通过硝化反应引入,呋喃-2-甲酰胺部分通过酰胺键形成连接。最后一步是在化合物中加入2,2,2-三氟乙酸以使其稳定。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量并减少副产物。这可能包括使用高通量筛选 来确定最有效的催化剂和反应条件,以及实施连续流动化学 技术以简化合成过程。
化学反应分析
反应类型
氧化: 硝基可以被还原形成胺类衍生物。
还原: 硝基可以使用还原剂(如氢气在钯催化剂的存在下)还原为胺。
常用试剂和条件
氧化: 高锰酸钾或三氧化铬。
还原: 钯碳上的氢气,或硼氢化钠。
取代: 卤化剂(如溴或氯),通常在路易斯酸催化剂的存在下。
主要产物
胺类衍生物: 由硝基还原形成。
卤代衍生物: 由咪唑并[1,2-a]吡啶核上的亲电取代反应形成。
科学研究应用
化学: 用作合成更复杂分子的合成砌块 。
生物学: 研究其与生物大分子潜在的相互作用。
医药: 研究其作为治疗剂的潜力,特别是在需要调节特定生物途径的疾病治疗中。
工业: 在开发具有独特性能的新材料中具有潜在用途。
作用机制
该化合物的作用机制 涉及其与特定分子靶标(如酶或受体)的相互作用,从而导致其活性的调节。硝基可以参与氧化还原反应,而咪唑并[1,2-a]吡啶核心可以与蛋白质或核酸上的亲核位点相互作用。呋喃-2-甲酰胺部分可以通过氢键相互作用增强结合亲和力。
相似化合物的比较
类似化合物
咪唑并[1,2-a]吡啶衍生物: 这些化合物共享咪唑并[1,2-a]吡啶核心,并表现出相似的生物活性。
硝基芳烃化合物: 这些化合物包含硝基,并以其氧化还原特性而闻名。
呋喃衍生物: 这些化合物包含呋喃环,并因其多样的化学反应性而受到研究。
独特性
5-硝基-N-[4-[7-(1,2,3,6-四氢吡啶-4-基)咪唑并[1,2-a]吡啶-3-基]苯基]呋喃-2-甲酰胺是独特的,因为它结合了其官能团,赋予了独特的化学和生物学特性。特别是四氢吡啶基的存在可以增强其与特定生物靶标相互作用的能力,使其成为进一步研究和开发的有希望的候选者。
属性
分子式 |
C25H20F3N5O6 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H19N5O4.C2HF3O2/c29-23(20-5-6-22(32-20)28(30)31)26-18-3-1-16(2-4-18)19-14-25-21-13-17(9-12-27(19)21)15-7-10-24-11-8-15;3-2(4,5)1(6)7/h1-7,9,12-14,24H,8,10-11H2,(H,26,29);(H,6,7) |
InChI 键 |
CTRNPGALIMEDJQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC3=NC=C(N3C=C2)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)





![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)
